molecular formula C7H5BClNO2 B1585681 2-Chloro-5-cyanophenylboronic acid CAS No. 936249-33-1

2-Chloro-5-cyanophenylboronic acid

Cat. No. B1585681
M. Wt: 181.38 g/mol
InChI Key: YNZXUVCJPQNYHR-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanophenylboronic acid (2-Cl-5-CN-PBA) is a boronic acid derivative of chloroacetic acid and is a useful reagent in the synthesis of various organic compounds. It is a colorless solid with a melting point of 155-156°C and a boiling point of 265-267°C. 2-Cl-5-CN-PBA is also known as 2-chloro-5-cyano-phenylboronic acid, chloro-cyano-phenylboronic acid, and 5-cyano-2-chlorophenylboronic acid.

Scientific Research Applications

General Use

2-Chloro-5-cyanophenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in various scientific fields, including life science, material science, chemical synthesis, chromatography, and analytical research .

Suzuki–Miyaura Coupling

  • Summary of the Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results or Outcomes: The result of the SM coupling is the formation of a new carbon-carbon bond . This reaction has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics .

properties

IUPAC Name

(2-chloro-5-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXUVCJPQNYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376865
Record name 2-Chloro-5-cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-cyanophenylboronic acid

CAS RN

936249-33-1
Record name 2-Chloro-5-cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 936249-33-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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